molecular formula C9H10BrNO2S B8388710 4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone

Cat. No.: B8388710
M. Wt: 276.15 g/mol
InChI Key: VWOSSSCOHOWZBV-UHFFFAOYSA-N
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Description

4-(5-Bromothiazol-2-yl)-4-hydroxycyclohexanone is a useful research compound. Its molecular formula is C9H10BrNO2S and its molecular weight is 276.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C9H10BrNO2S/c10-7-5-11-8(14-7)9(13)3-1-6(12)2-4-9/h5,13H,1-4H2

InChI Key

VWOSSSCOHOWZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=NC=C(S2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Step 1 (3.0 g, 9.4 mmol) was dissolved in 30 mL of 1:1 THF:HCl (3N) and heated at 50° C. for 8 hours and the solution neutralized with solid KHCO3 and then EtOAc (100 mL) and water (20 mL) were added. The aqueous layer was then extracted with EtOAc (50 mL) and the combined organic layers were washed with brine (50 mL), evaporated to a slurry which was treated with hexanes (20 mL). Filtration and drying afforded 4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexanone as a white solid (2.1 g, 7.7 mmol).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The product of Step 2 (15 g, 46.8 mmol) was diluted with THF (10 mL). HCl (6 N, 78 mL) was added and stirred at 60° C. for 3 h. The reaction was cooled to RT and NaOH (6 N, 78 mL) was added. The reaction was diluted with EtOAc. The layers were separated and the aqueous layer back extracted with EtOAc (2×). The combined organic layers were dried (MgSO4) and evaporated. The residue was diluted with EtOAc to transfer and concentrated to ˜20 mL where hexanes (60 mL) was added drop wise. The slurry was cooled to room temperature, stirred for 1 h then filtered, washed with hexanes (2×15 mL) and dried to afford 4-(5-bromo-1,3-thiazol-2-yl)-4-hydroxycyclohexanone (11.25 g, 40.8 mmol, 87% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
78 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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